1'-(1,3-benzoxazol-2-yl)-N-(1H-imidazol-2-ylmethyl)-N-methyl-1,4'-bipiperidine-3-carboxamide -

1'-(1,3-benzoxazol-2-yl)-N-(1H-imidazol-2-ylmethyl)-N-methyl-1,4'-bipiperidine-3-carboxamide

Catalog Number: EVT-5448710
CAS Number:
Molecular Formula: C23H30N6O2
Molecular Weight: 422.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This series of compounds represents a novel class of antifungal agents. They were synthesized via 1,3-dipolar cycloaddition reaction and demonstrated moderate to potent activity against Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans in vitro. []

Relevance: These compounds, like the target compound 1'-(1,3-benzoxazol-2-yl)-N-(1H-imidazol-2-ylmethyl)-N-methyl-1,4'-bipiperidine-3-carboxamide, contain the 1H-imidazol-1-ylmethyl moiety. Both structures also feature a heterocyclic ring system, with the isoxazolidine ring in the related compounds and the benzoxazole and piperidine rings in the target compound. This structural similarity, combined with the related antifungal activity, highlights the potential of exploring similar heterocyclic systems for pharmaceutical applications.

2-Dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine

Compound Description: This compound exhibited pronounced dose-dependent vasodilator activity in studies evaluating the effects of pyrazolo[1,5-a][1,3,5]triazine derivatives on vascular tone. This suggests potential for development as a vasodilator drug. []

Relevance: Although this compound doesn't directly share structural motifs with the target compound 1'-(1,3-benzoxazol-2-yl)-N-(1H-imidazol-2-ylmethyl)-N-methyl-1,4'-bipiperidine-3-carboxamide, both are heterocyclic compounds. The related compound exemplifies how modification of heterocyclic systems can lead to diverse biological activities, such as vasodilation, potentially inspiring the exploration of the target compound for similar applications.

Relevance: While not structurally similar to the target compound 1'-(1,3-benzoxazol-2-yl)-N-(1H-imidazol-2-ylmethyl)-N-methyl-1,4'-bipiperidine-3-carboxamide, Ivacaftor represents a clinically relevant example of a small molecule targeting a specific protein function. The target compound, with its unique heterocyclic scaffold, could be investigated for potential activity as a modulator of protein function, perhaps even in the context of cystic fibrosis or other diseases involving ion channels.

3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy}-2-phenylpyridine (PPA250)

Compound Description: PPA250 is an inhibitor of inducible nitric oxide synthase (iNOS) dimerization. It has demonstrated efficacy in suppressing arthritis development in animal models and reducing serum NO levels in LPS-treated mice. []

Relevance: This compound shares the 1H-imidazol-1-ylmethyl group with the target compound 1'-(1,3-benzoxazol-2-yl)-N-(1H-imidazol-2-ylmethyl)-N-methyl-1,4'-bipiperidine-3-carboxamide. The presence of this common motif, combined with PPA250's ability to modulate protein-protein interactions (iNOS dimerization), suggests that the target compound could be explored for its potential to interact with and modulate similar biological targets.

Properties

Product Name

1'-(1,3-benzoxazol-2-yl)-N-(1H-imidazol-2-ylmethyl)-N-methyl-1,4'-bipiperidine-3-carboxamide

IUPAC Name

1-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylpiperidine-3-carboxamide

Molecular Formula

C23H30N6O2

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C23H30N6O2/c1-27(16-21-24-10-11-25-21)22(30)17-5-4-12-29(15-17)18-8-13-28(14-9-18)23-26-19-6-2-3-7-20(19)31-23/h2-3,6-7,10-11,17-18H,4-5,8-9,12-16H2,1H3,(H,24,25)

InChI Key

BVGIWVBQLFNUON-UHFFFAOYSA-N

SMILES

CN(CC1=NC=CN1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC5=CC=CC=C5O4

Canonical SMILES

CN(CC1=NC=CN1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC5=CC=CC=C5O4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.